3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-[methyl(pyridin-4-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-11(7-4-9(12)13)8-2-5-10-6-3-8;/h2-3,5-6H,4,7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYZTFKCSNKVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193818-07-4 | |
| Record name | 3-[methyl(pyridin-4-yl)amino]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride typically involves:
- Formation of the amino acid backbone (propanoic acid derivative).
- Introduction of the pyridin-4-ylamino substituent with methylation.
- Conversion to the hydrochloride salt for stability and handling.
The key step is the nucleophilic substitution or coupling of a suitable amine (methylated 4-aminopyridine or a related intermediate) with a propanoic acid or its activated derivative.
Preparation via Michael Addition of Aminopyridine to Acrylic Acid Derivatives
One reliable method, extrapolated from closely related compounds (e.g., ethyl 3-(pyridin-2-ylamino)propanoate), involves the Michael addition of aminopyridines to acrylate esters under acidic catalysis and inert atmosphere:
- Starting materials: 4-aminopyridine or methylated 4-aminopyridine, and ethyl acrylate or acrylic acid derivatives.
- Catalyst: Strong acid such as trifluoromethanesulfonic acid.
- Solvent: Anhydrous ethanol or other suitable alcohols.
- Conditions: Nitrogen atmosphere, reflux at 120-160°C for 16-20 hours.
- Workup: Concentration under reduced pressure, washing with organic solvents (petroleum ether/ethyl acetate), recrystallization.
- Product: Ethyl 3-(methyl(pyridin-4-yl)amino)propanoate, which can be hydrolyzed to the acid.
This method is adapted from patent CN104926717A describing the synthesis of similar pyridinyl amino esters with yields around 80-83% and high purity (HPLC 99%).
Hydrolysis and Salt Formation
- The ester intermediate is hydrolyzed under acidic or basic conditions to yield the free acid, 3-[methyl(pyridin-4-yl)amino]propanoic acid.
- The free acid is then converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.
- This step stabilizes the compound and improves its handling and storage properties.
Alternative Palladium-Catalyzed Cross-Coupling Approach
A more advanced synthetic route involves palladium-catalyzed cross-coupling reactions using serine-derived organozinc reagents with halopyridines:
- Preparation of organozinc reagent: From serine derivatives activated to iodoalanine derivatives, zinc insertion is performed.
- Cross-coupling: The organozinc reagent couples with 4-bromopyridine or related halopyridines under Pd catalysis.
- Post-coupling modifications: Methylation of the amino group and acid deprotection yield the target amino acid.
- This method allows enantiomerically pure products and is suitable for complex derivatives.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Michael addition to acrylate | 4-Aminopyridine, ethyl acrylate | Acid catalyst, ethanol, 120-160°C, 16-20 h | 80-83 | Simple, cost-effective, high purity |
| Hydrolysis + HCl salt formation | Ester intermediate | Acid/base hydrolysis, HCl treatment | Quantitative | Converts ester to acid hydrochloride salt |
| Pd-Catalyzed cross-coupling | Serine-derived organozinc, halopyridine | Pd catalyst, DMF solvent, mild temp | Moderate | Enables enantiomerically pure products, complex |
Detailed Research Findings and Notes
- The Michael addition method is favored for industrial and laboratory scale synthesis due to its simplicity and cost-effectiveness.
- The use of trifluoromethanesulfonic acid as a catalyst enhances reaction rates and yields.
- Nitrogen atmosphere prevents oxidation and side reactions.
- Purification by recrystallization from petroleum ether/ethyl acetate mixtures affords high purity products.
- Pd-catalyzed methods offer stereochemical control but require more complex reagents and conditions.
- Hydrochloride salt formation improves compound stability and solubility for research applications.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: N-oxides of the parent compound
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Muscarinic Acetylcholine Receptor Modulation
One of the primary applications of this compound is its role as a positive allosteric modulator of the M₃ muscarinic acetylcholine receptor (mAChR). Research indicates that it can enhance the receptor's response to acetylcholine, which is critical in various physiological processes including smooth muscle contraction and neurotransmission.
- Case Study : A study identified a derivative of this compound with significant PAM activity for the M₃ mAChR, demonstrating a 39-fold shift in potency compared to controls. This modulation was confirmed through concentration-response assays using CHO-K1 cells expressing human M₃ mAChR .
| Compound | Human M₃ PAM Activity (Fold Shift) |
|---|---|
| 3g | 39 |
| 3a | 23 |
| 3d | 31 |
Potential Therapeutic Uses
The compound has shown promise in treating conditions associated with impaired cholinergic signaling, such as:
- Bladder Dysfunction : In isolated rat bladder tissue studies, the compound demonstrated enhanced contractility, suggesting its potential utility in treating overactive bladder conditions.
- Neurological Disorders : Given its action on mAChRs, it may also have implications in neurodegenerative diseases where cholinergic signaling is disrupted.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the compound affect its pharmacological properties. The presence of specific functional groups, such as the pyridine moiety, has been linked to enhanced receptor selectivity and activity.
Key Findings:
Mechanism of Action
The mechanism of action of 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate interaction.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Analysis
Dihydrochloride salts (e.g., 3-{[(pyridin-4-yl)methyl]amino}propanoic acid dihydrochloride) exhibit higher solubility than monohydrochloride forms but may introduce crystallization challenges .
Synthetic Pathways: A common method for synthesizing pyridine-propanoic acid derivatives is the condensation/aza-Michael reaction, as demonstrated in the preparation of pyrazole-containing α-amino acids . This method offers high regioselectivity for chiral centers.
Solubility Trends: Hydrochloride and dihydrochloride salts generally improve aqueous solubility, whereas ester derivatives (e.g., Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate) prioritize lipid solubility, making them suitable for membrane permeability studies .
Biological Activity
3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride is a compound of growing interest due to its potential biological activities, particularly in pharmacological applications. This article summarizes its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by relevant research findings and data tables.
- IUPAC Name : 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride
- Molecular Formula : C10H12ClN2O2
- Molecular Weight : 232.66 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, the activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria has been evaluated. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Pyridine Derivative A | 0.0039 | S. aureus |
| Pyridine Derivative B | 0.025 | E. coli |
| 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride | TBD | TBD |
Antifungal Activity
In addition to antibacterial activity, pyridine derivatives have also shown antifungal properties. For example, certain compounds demonstrated effective inhibition against Candida albicans, with MIC values indicating a promising therapeutic potential .
Table 2: Antifungal Activity of Pyridine Derivatives
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| Pyridine Derivative C | 16.69 | C. albicans |
| Pyridine Derivative D | 56.74 | Fusarium oxysporum |
| 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride | TBD | TBD |
Anticancer Activity
The anticancer potential of pyridine-based compounds has been explored through various in vitro studies. For instance, certain derivatives exhibited significant cytotoxic effects against cancer cell lines, with IC50 values indicating their potency in inhibiting cell proliferation .
Table 3: Anticancer Activity of Pyridine Derivatives
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Pyridine Derivative E | 13.004 | HepG2 (liver cancer) |
| Pyridine Derivative F | 28.399 | HeLa (cervical cancer) |
| 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride | TBD | TBD |
Case Studies and Research Findings
-
Case Study on Antibacterial Effectiveness :
A study evaluating the effectiveness of various pyridine derivatives found that modifications in the pyridine ring significantly influenced antibacterial activity, suggesting that structural optimization could enhance efficacy against resistant bacterial strains . -
In Vitro Antifungal Screening :
Another research focused on the antifungal activity of pyridine derivatives highlighted that specific substitutions on the pyridine ring improved the compounds' ability to inhibit fungal growth, particularly against Candida species . -
Anticancer Evaluation :
In a comprehensive evaluation of anticancer activities, several pyridine derivatives were tested against different cancer cell lines, revealing that electron-donating groups significantly enhanced cytotoxicity compared to electron-withdrawing groups .
Q & A
Q. What are the recommended synthetic routes for 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between methylamine derivatives and pyridinyl halides, followed by propanoic acid coupling and HCl salt formation. Purity validation requires HPLC (e.g., C18 reverse-phase columns) and 1H/13C NMR to confirm structural integrity. For example, analogous compounds like methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride (CAS 1464091-39-1) were characterized using NMR to resolve aromatic and alkyl proton signals . Purity ≥98% is typically assessed via HPLC with UV detection at 254 nm , as seen in protocols for related pyridine derivatives .
Q. What solvents and buffers are optimal for maintaining the stability of this compound in aqueous solutions?
- Methodological Answer : The hydrochloride salt is hygroscopic and prone to hydrolysis in basic conditions. Use pH 4–6 buffers (e.g., acetate or citrate) for aqueous solubility. Polar aprotic solvents like DMSO or DMF are suitable for stock solutions, but avoid prolonged storage due to potential esterification or amide bond cleavage, as observed in studies on methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride . For long-term storage, lyophilize and store at -20°C under inert gas .
Q. How does the pyridinyl group influence the compound’s reactivity in downstream derivatization?
- Methodological Answer : The pyridin-4-yl group enhances electrophilic substitution at the para position, enabling reactions like amidation or sulfonation. However, steric hindrance from the methylamino group may reduce accessibility. For example, in 3-(2-(dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride, the pyrimidine ring’s electron-rich nature facilitates coupling with carboxylic acids under EDCI/HOBt conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) for this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from protonation states of the pyridinyl nitrogen. Use pH-controlled NMR experiments (e.g., D2O with NaOD or DCl) to stabilize specific tautomers. For mass spectrometry, LC-MS/MS with collision-induced dissociation (CID) helps differentiate fragmentation pathways. Refer to studies on 4-[(E)-(4-{[3-(dimethylamino)propyl]amino}-1-naphthyl)diazenyl]-1-naphthalenesulfonic acid hydrochloride, where CID clarified amine-related fragmentation .
Q. What strategies optimize synthetic yield while minimizing byproducts like N-alkylated impurities?
- Methodological Answer :
- Use Schlenk techniques to exclude moisture and control reaction exotherms.
- Employ high-dilution conditions during coupling steps to reduce intermolecular side reactions.
- Monitor intermediates via thin-layer chromatography (TLC) with ninhydrin staining for free amines.
For example, in synthesizing SKF-86002 (a p38 MAP kinase inhibitor), reducing reaction temperature to 0–5°C suppressed N-alkylation byproducts .
Q. How can the compound’s biological activity be mechanistically linked to its structural features in kinase inhibition assays?
- Methodological Answer : The pyridinylamino moiety likely acts as a hydrogen bond donor/acceptor in kinase active sites. Use molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like p38 MAPK. Validate via enzyme inhibition assays with ATP-competitive protocols, as done for SB-202190 . For cellular studies, pair with phospho-specific antibodies to track downstream signaling (e.g., phospho-ERK1/2).
Q. What advanced analytical techniques are critical for identifying degradation products under accelerated stability testing?
- Methodological Answer : Combine LC-HRMS (Q-TOF or Orbitrap) with multivariate analysis to detect low-abundance degradants. For example, 3-(4-Hydroxy-3-nitrophenyl)propanoic acid showed nitro-group reduction under light exposure, identified via HRMS isotopic patterns . Use forced degradation (e.g., 40°C/75% RH for 4 weeks) to simulate long-term instability.
Q. How should researchers design experiments to address conflicting solubility data reported in literature?
- Quantitative : Measure solubility in 10+ solvent systems (e.g., water, ethanol, acetonitrile) using UV-Vis spectrophotometry at λmax.
- Qualitative : Perform molecular dynamics simulations to model solvent interactions with the pyridinyl group.
Cross-reference with analogous compounds, such as 4-amino-3-phenylbutyric acid hydrochloride, where solubility trends correlated with solvent polarity .
Methodological Notes for Contradictory Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
